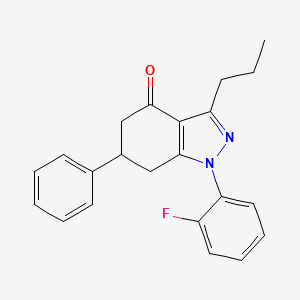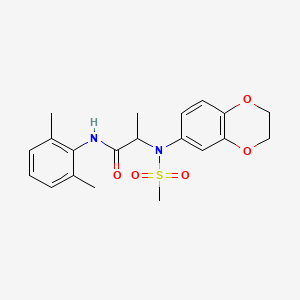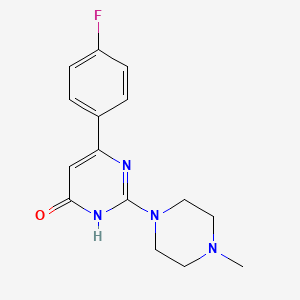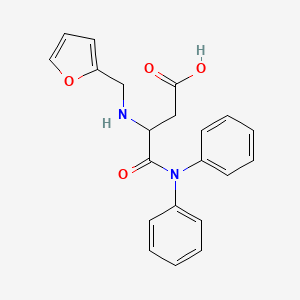
1-(2-fluorophenyl)-6-phenyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-6-phenyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one, also known as FLI-06, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown to have potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
作用機序
The mechanism of action of 1-(2-fluorophenyl)-6-phenyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves the inhibition of the interaction between Dvl and the Wnt receptor complex. Dvl is a cytoplasmic protein that transduces the Wnt signaling from the membrane-bound receptor complex to the nucleus. This compound binds to the PDZ domain of Dvl and disrupts the interaction between Dvl and the receptor complex. This leads to the inhibition of downstream signaling events and affects cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cells to chemotherapy. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, this compound has been shown to have cardioprotective effects in animal models of myocardial infarction.
実験室実験の利点と制限
1-(2-fluorophenyl)-6-phenyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high purity. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations as well. It has low solubility in water, which can limit its use in some experiments. In addition, this compound can have off-target effects on other proteins that contain PDZ domains, which can affect the interpretation of the results.
将来の方向性
For research include the optimization of the synthesis method to increase yields and reduce costs. In addition, further studies are needed to identify the specific downstream targets of 1-(2-fluorophenyl)-6-phenyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one and to understand the molecular mechanisms of its effects. Furthermore, the development of more potent and selective inhibitors of the Wnt signaling pathway could lead to the development of novel therapies for cancer and other diseases.
合成法
The synthesis of 1-(2-fluorophenyl)-6-phenyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves a multi-step process that starts with the reaction of 2-fluorobenzaldehyde with 1-phenyl-1,3-butanedione in the presence of ammonium acetate to form a chalcone intermediate. This intermediate undergoes a cyclization reaction with propylamine and hydrazine hydrate to yield the final product, this compound. The synthesis method has been optimized to produce high yields of pure compound with high reproducibility.
科学的研究の応用
1-(2-fluorophenyl)-6-phenyl-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been widely used in scientific research as a tool to study the Wnt signaling pathway. This pathway plays a crucial role in embryonic development, tissue regeneration, and cancer progression. This compound has been shown to inhibit the activity of the protein Dishevelled (Dvl), which is a key component of the Wnt signaling pathway. By inhibiting Dvl, this compound can modulate the downstream signaling events and affect cellular processes such as proliferation, differentiation, and migration.
特性
IUPAC Name |
1-(2-fluorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O/c1-2-8-18-22-20(25(24-18)19-12-7-6-11-17(19)23)13-16(14-21(22)26)15-9-4-3-5-10-15/h3-7,9-12,16H,2,8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEOROCYVVMNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1C(=O)CC(C2)C3=CC=CC=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride](/img/structure/B6031155.png)

![5-(4-fluorophenyl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6031170.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6031175.png)
![ethyl 1-[3-(3-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B6031180.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-3-piperidinyl)methyl]-2-phenylethanamine](/img/structure/B6031182.png)
![5-(4-methylbenzylidene)-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6031186.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B6031202.png)
![3,5-dibromo-4-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6031208.png)
![1-[2-methoxy-5-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6031214.png)

![2-{[5-[(benzylthio)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6031237.png)